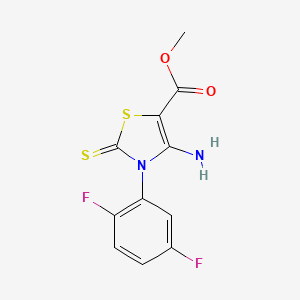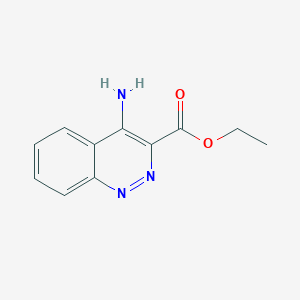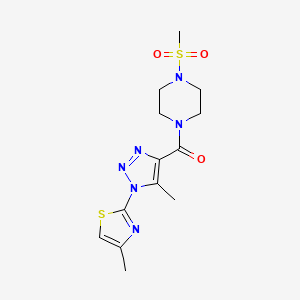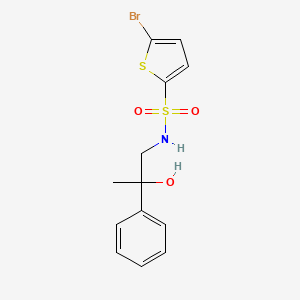
Methyl 4-amino-3-(2,5-difluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-amino-3-(2,5-difluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H8F2N2O2S2 and its molecular weight is 302.31. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-3-(2,5-difluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-(2,5-difluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
“Methyl 4-amino-3-(2,5-difluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate” shows promise in antiviral research due to the biological activities of indole derivatives, which are structurally similar. Indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . By extension, the compound may serve as a scaffold for developing new antiviral agents that can be tailored to target specific viral infections.
Anti-inflammatory Properties
Compounds with an indole nucleus, like the one being analyzed, are known to possess anti-inflammatory properties . This suggests potential applications in the treatment of chronic inflammatory diseases. Further research could explore its efficacy and mechanism of action in reducing inflammation at the molecular level.
Anticancer Potential
Indole derivatives have been identified to have anticancer activities . The compound’s unique structure could be leveraged to design novel anticancer drugs that target specific pathways involved in tumor growth and metastasis. Its efficacy against various cancer cell lines would be a key area of investigation.
Antimicrobial Efficacy
The structural similarity to indole derivatives, which are known for their antimicrobial properties, suggests that “Methyl 4-amino-3-(2,5-difluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate” could be used to develop new antimicrobial agents . Research could focus on its activity against a broad spectrum of bacteria and fungi, particularly drug-resistant strains.
Enzyme Inhibition
Indole derivatives have shown potential as enzyme inhibitors . This compound could be studied for its ability to inhibit specific enzymes that are therapeutic targets for various diseases, including metabolic disorders and neurodegenerative diseases.
Agricultural Applications
Indole-3-acetic acid, a plant hormone derived from indole, indicates that related compounds could have applications in agriculture . “Methyl 4-amino-3-(2,5-difluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate” might be explored for its use in enhancing plant growth, protecting crops from pests, or improving yield.
properties
IUPAC Name |
methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2S2/c1-17-10(16)8-9(14)15(11(18)19-8)7-4-5(12)2-3-6(7)13/h2-4H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSUSDCJGKGPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C(=S)S1)C2=C(C=CC(=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2557726.png)


![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2557731.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2557733.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2557734.png)
![2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2557737.png)



![3-(4-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2557742.png)
![3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-6,7-dimethoxyisobenzofuran-1(3H)-one](/img/structure/B2557745.png)
